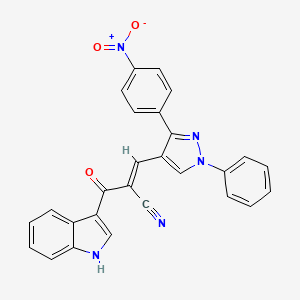
Apoptosis inducer 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptosis Inducer 14 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 14 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperature, pH, and reaction time to ensure optimal results.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for research and therapeutic applications.
化学反应分析
Types of Reactions: Apoptosis Inducer 14 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, which can be useful for studying its structure-activity relationship.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or targeting specific cellular pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
Apoptosis Inducer 14 has a wide range of applications in scientific research, including:
Chemistry: The compound is used to study the mechanisms of chemical reactions and the effects of structural modifications on biological activity.
Biology: Researchers use this compound to investigate the pathways and molecular targets involved in apoptosis, providing insights into cellular processes and disease mechanisms.
Medicine: The compound shows promise in cancer therapy by selectively inducing apoptosis in cancer cells, potentially leading to new treatments for various malignancies.
Industry: this compound can be used in the development of new drugs and therapeutic agents, as well as in the production of research tools and diagnostic assays.
作用机制
Apoptosis Inducer 14 exerts its effects by targeting specific molecular pathways involved in apoptosis. The compound can activate both intrinsic and extrinsic pathways, leading to the activation of caspases, which are proteases that play a central role in the execution of apoptosis. By binding to and modulating the activity of key proteins, this compound can trigger a cascade of events that ultimately result in cell death.
相似化合物的比较
Paclitaxel: A well-known chemotherapeutic agent that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An anthracycline antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Staurosporine: A potent protein kinase inhibitor that can induce apoptosis by disrupting various signaling pathways.
Uniqueness: Apoptosis Inducer 14 is unique in its ability to selectively target specific apoptosis pathways, making it a valuable tool for research and potential therapeutic applications. Its distinct mechanism of action and versatility in chemical modifications set it apart from other apoptosis-inducing agents.
属性
分子式 |
C27H17N5O3 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
(E)-2-(1H-indole-3-carbonyl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H17N5O3/c28-15-19(27(33)24-16-29-25-9-5-4-8-23(24)25)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-12-22(13-11-18)32(34)35/h1-14,16-17,29H/b19-14+ |
InChI 键 |
NIXVYLUYIRMMQB-XMHGGMMESA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)C4=CNC5=CC=CC=C54 |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
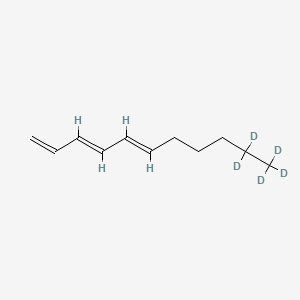
![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)

![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)


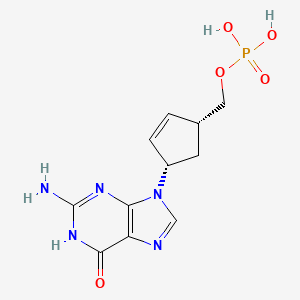
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
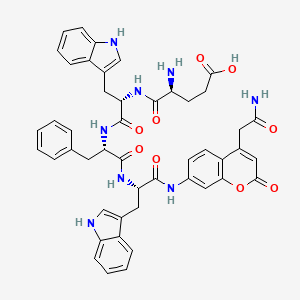
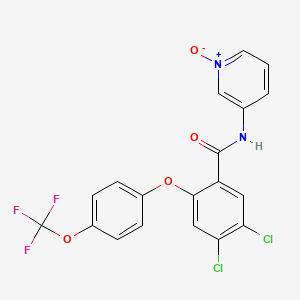
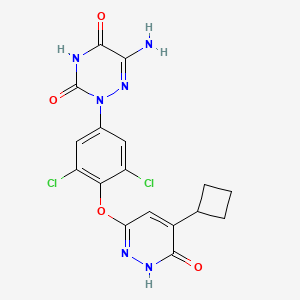
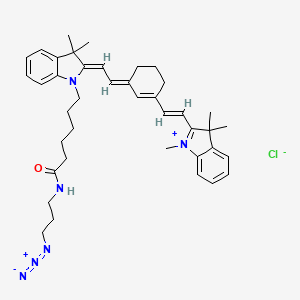
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)
